molecular formula C25H19Cl2NO3 B5123690 2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide

2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide

Cat. No.: B5123690
M. Wt: 452.3 g/mol
InChI Key: YBRXVWSYIAYLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorophenoxy and hydroxynaphthyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 2-hydroxynaphthalene and phenylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide stands out due to its unique combination of dichlorophenoxy and hydroxynaphthyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2NO3/c26-18-11-13-22(20(27)14-18)31-15-23(30)28-25(17-7-2-1-3-8-17)24-19-9-5-4-6-16(19)10-12-21(24)29/h1-14,25,29H,15H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRXVWSYIAYLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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